
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt is a versatile organosilane compound. It is characterized by the presence of both sulfonic acid and silanol groups, making it a valuable reagent in various chemical processes. This compound is often used in the modification of surfaces and materials to impart specific properties such as hydrophilicity, catalytic activity, and enhanced adhesion.
Méthodes De Préparation
The synthesis of 1-propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt typically involves the reaction of 3-chloropropyltrimethoxysilane with potassium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The silanol groups can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include sulfonate esters, thiols, and substituted silanes.
Applications De Recherche Scientifique
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and polymerization.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: It is used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants to impart specific properties such as hydrophilicity and adhesion.
Mécanisme D'action
The mechanism of action of 1-propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt involves the interaction of its functional groups with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the silanol groups can form covalent bonds with hydroxyl and amine groups. These interactions facilitate the modification of surfaces and materials, leading to enhanced properties such as hydrophilicity, catalytic activity, and adhesion.
Comparaison Avec Des Composés Similaires
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monopotassium salt can be compared with other similar compounds such as:
3-(Trimethoxysilyl)propyl methacrylate: This compound is used in similar applications but lacks the sulfonic acid group, making it less effective in certain catalytic and adhesion processes.
3-(Chloropropyl)trimethoxysilane: While this compound is a precursor in the synthesis of this compound, it does not possess the same functional groups and thus has different reactivity and applications.
3-(Aminopropyl)triethoxysilane: This compound contains an amine group instead of a sulfonic acid group, making it more suitable for applications involving amine-functionalized surfaces and materials.
Propriétés
Numéro CAS |
70942-26-6 |
|---|---|
Formule moléculaire |
C3H9KO6SSi |
Poids moléculaire |
240.35 g/mol |
Nom IUPAC |
potassium;3-trihydroxysilylpropane-1-sulfonate |
InChI |
InChI=1S/C3H10O6SSi.K/c4-10(5,6)2-1-3-11(7,8)9;/h7-9H,1-3H2,(H,4,5,6);/q;+1/p-1 |
Clé InChI |
DVJPELPPHGYEFM-UHFFFAOYSA-M |
SMILES canonique |
C(C[Si](O)(O)O)CS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


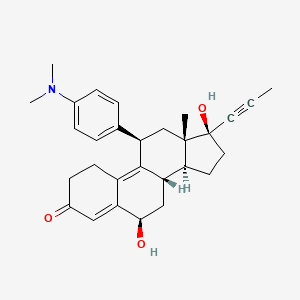

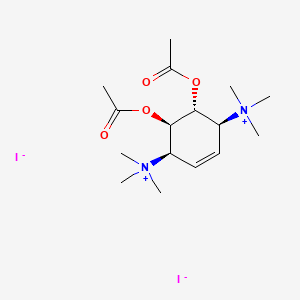
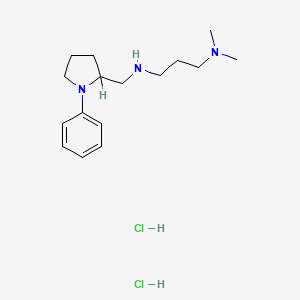
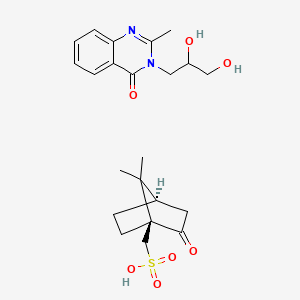
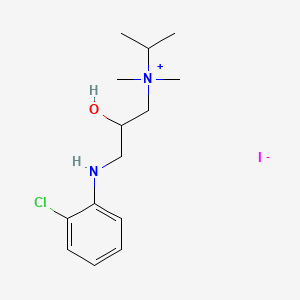

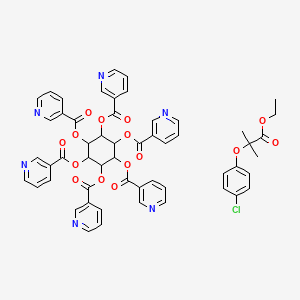
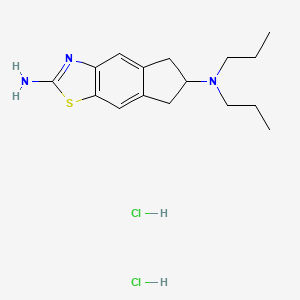
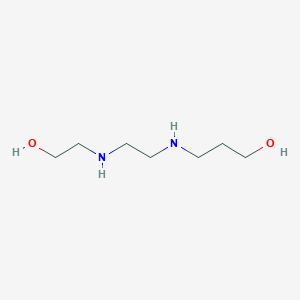
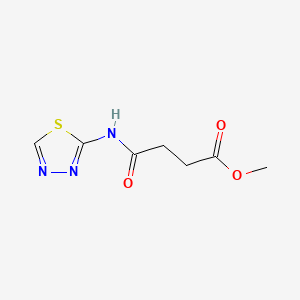
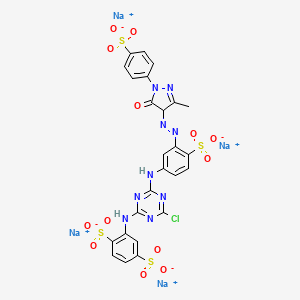
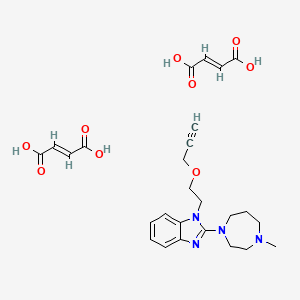
![(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15190896.png)
